molecular formula C15H15N3O4S2 B509048 N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide CAS No. 326903-74-6

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide

Cat. No.: B509048
CAS No.: 326903-74-6
M. Wt: 365.4g/mol
InChI Key: QARULBNZWNDVPO-UHFFFAOYSA-N
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Description

N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound features a benzisothiazole ring system with a sulfonohydrazide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide typically involves multiple steps, starting with the formation of the benzisothiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonohydrazide group is then introduced via sulfonation and subsequent hydrazide formation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to corresponding amines.

    Substitution: The benzisothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation, often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine
  • (1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid
  • 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]propanoic acid

Uniqueness

N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide stands out due to its specific substitution pattern and the presence of both benzisothiazole and sulfonohydrazide functionalities. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N'-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₅N₃O₄S₂
  • Molecular Weight : 365.43 g/mol
  • CAS Number : 326903-74-6
  • Structure : The compound features a benzisothiazole moiety which is known for diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related benzisothiazole derivatives. For instance, certain N-substituted 1,2-benzisothiazol-3(2H)-ones have shown significant inhibitory effects against the dengue virus protease NS2BNS3. These compounds were synthesized through a streamlined method and exhibited IC50 values in the micromolar range against DENV-2 protease . Although specific data on this compound is limited, its structural similarity suggests potential antiviral properties.

Antimicrobial Activity

The benzisothiazole scaffold has been associated with various antimicrobial effects. Compounds derived from this structure have demonstrated efficacy against a range of pathogens, including bacteria and fungi. A study indicated that derivatives with modifications similar to those in this compound exhibited promising antibacterial activity .

The mechanisms by which benzisothiazole derivatives exert their biological effects often involve the inhibition of key enzymes or pathways within microbial cells or viruses. For example:

  • Protease Inhibition : The ability to inhibit viral proteases is crucial for preventing viral replication. The structural features of benzisothiazole derivatives allow them to bind effectively to these enzymes.
  • Cell Membrane Disruption : Some derivatives can disrupt microbial cell membranes, leading to cell lysis and death.

Study on Antiviral Efficacy

A recent investigation into various BIT derivatives revealed that compounds with similar structures to this compound showed significant antiviral activities against DENV and West Nile virus proteases. The study utilized both in vitro assays and computational docking simulations to elucidate binding interactions and assess the efficacy of these compounds .

Toxicological Assessments

Toxicological evaluations indicate that while benzisothiazole derivatives can exhibit beneficial biological activities, they may also pose risks at certain concentrations. An assessment of related compounds found that acute toxicity was classified as hazardous at higher doses but showed no significant adverse effects at lower concentrations . This highlights the importance of dose management in therapeutic applications.

Data Summary Table

Activity Compound IC50 (µM) Remarks
AntiviralN-substituted BITsVariesEffective against DENV protease
AntibacterialVarious BIT derivativesVariesBroad spectrum activity
ToxicityBenzisothiazolinoneAcute Toxicity Category 4Dose-dependent effects observed

Properties

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c1-10-7-8-13(11(2)9-10)24(21,22)18-16-15-12-5-3-4-6-14(12)23(19,20)17-15/h3-9,18H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARULBNZWNDVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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